2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
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Overview
Description
2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C14H20O5. It is a derivative of benzaldehyde, featuring a complex ether linkage and a methoxyphenoxy group. This compound is known for its unique structural properties, which make it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide to produce 2-[2-(4-methoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a formylation reaction using a formylating agent such as paraformaldehyde or dichloromethyl methyl ether to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as enzymes and receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-(4-Allyl-2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
- 4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific ether linkage and methoxyphenoxy group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-16-6-8-17(9-7-16)22-12-10-21-11-13-23-18-5-3-2-4-15(18)14-19/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKLAMBYOBEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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